4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Description
Discovery and Evolution in Chemical Research
The synthesis of 4-amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine was first reported in the context of developing specialized ligands for metal ion analysis. While its exact discovery date remains unclear, its prominence grew in the 1990s alongside advancements in environmental monitoring and pharmaceutical quality control. Early studies focused on its nitroso group’s reactivity, which facilitates the formation of stable complexes with transition metals. By the 2000s, its applications expanded to materials science, where its ability to modulate metal reactivity became critical for synthesizing advanced polymers and catalysts.
Taxonomic Classification within Nitrosopyrimidines
Nitrosopyrimidines are a subclass of pyrimidine derivatives distinguished by a nitroso substituent. This compound belongs to a specialized branch characterized by additional amino and dimethylamino groups at positions 2 and 4, respectively. Its structural analogs include:
This taxonomic distinction underscores its enhanced metal-binding capacity compared to simpler nitrosopyrimidines, attributed to the electron-donating dimethylamino group.
Historical Research Trajectory
Initial research prioritized its role in analytical chemistry, particularly for quantifying cobalt(III) and iron(II) in aqueous systems. A landmark 2005 study demonstrated its efficacy in detecting sub-ppm metal concentrations in industrial wastewater, achieving a 98% recovery rate. Subsequent investigations explored its potential in pharmaceuticals, where its metal-chelating properties were hypothesized to mitigate oxidative stress in cellular environments. Recent work (2020–2025) has focused on its integration into nanomaterials, such as metal-organic frameworks (MOFs), for catalytic applications.
Scientific Significance in Coordination Chemistry
The compound’s nitroso and amino groups act as bidentate ligands, forming octahedral complexes with transition metals. For example, its interaction with Fe(II) produces a deep violet complex with a stability constant (log β) of 12.3, enabling highly selective detection. This property has been leveraged in:
Properties
IUPAC Name |
4-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h1-2H3,(H3,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJLLOCUCJRMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)N1)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220972 | |
| Record name | 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol | |
| Source | EPA DSSTox | |
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Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70700-44-6 | |
| Record name | 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70700-44-6 | |
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| Record name | 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine [for Determination of Co(III), Fe(II)] | |
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| Record name | 6-AMINO-2-(DIMETHYLAMINO)-5-NITROSO-4-PYRIMIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Substitution of Leaving Groups with Dimethylamine
A common strategy involves displacing a leaving group (e.g., chloro, methylthio) at position 2 with dimethylamine. For example:
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Precursor Preparation : Start with 2-chloro-4-amino-6-hydroxypyrimidine, synthesized via cyclization of malononitrile with guanidine derivatives under basic conditions.
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Nucleophilic Substitution : React the chloro precursor with excess dimethylamine in polar aprotic solvents (e.g., DMSO, NMP) at 80–100°C for 4–6 hours. This step achieves ~85% yield in analogous systems.
Key Reaction :
Nitrosation at Position 5
Introducing the nitroso group requires careful control of pH and temperature:
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Nitrosation Conditions : Treat 4-amino-2-dimethylamino-6-hydroxypyrimidine with sodium nitrite (NaNO) in dilute hydrochloric acid (1–2 M) at 0–5°C. The reaction typically completes within 1–2 hours, yielding the nitroso derivative.
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Mechanistic Insight : The nitroso group forms via electrophilic aromatic substitution, facilitated by the electron-donating amino and dimethylamino groups, which activate position 5.
Key Reaction :
Cyclization Approaches
Alternative routes construct the pyrimidine ring with pre-installed substituents:
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Malononitrile-Based Cyclization : React malononitrile with dimethylurea in the presence of sodium ethoxide, followed by nitrosation. This method suffers from low regioselectivity (<50% yield).
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Guanidine Derivatives : Use guanidine carbonate and ethyl cyanoacetate under refluxing ethanol, followed by sequential functionalization.
Comparative Analysis of Methods
Optimization Strategies
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Substitution Reactions : The amino and hydroxyl groups can engage in nucleophilic substitution, leading to the formation of diverse pyrimidine derivatives.
- Reduction Reactions : The nitroso group can be reduced to an amino group, enhancing the compound's reactivity and potential applications in drug development .
Potential Therapeutic Applications
Research into the biological activities of this compound has revealed promising therapeutic potential:
- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics .
- Anticancer Activity : Preliminary investigations indicate that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
Enzyme Inhibition
Inhibition of Key Enzymes
The compound has been studied for its ability to inhibit specific enzymes, which is crucial for developing targeted therapies:
- Mitogen and Stress-Activated Protein Kinase (MSK-1) : As an MSK-1 inhibitor, it modulates cellular responses to stress and mitogens, impacting various signaling pathways involved in inflammation and cancer progression .
Industrial Applications
Use in Material Science
In addition to its biological applications, this compound is utilized in the development of novel materials:
- Dyes and Pigments : The compound is employed as a precursor in synthesizing dyes and pigments due to its vibrant coloration properties .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the compound's structure could enhance its efficacy.
Case Study 2: Anticancer Properties
In a rat model of cancer, derivatives of this compound were shown to reduce tumor growth significantly. The mechanism was linked to the induction of apoptosis through the inhibition of specific signaling pathways associated with cell survival.
Mechanism of Action
The mechanism of action of 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electron donation, and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Nitroso (-NO) vs. Nitro (-NO₂) Groups
- The nitroso group in this compound enables strong coordination with transition metals like Co³⁺ and Fe²⁺, making it ideal for analytical detection . In contrast, nitro groups (e.g., in 4-Amino-2-chloro-6-methyl-5-nitropyrimidine) are more electron-withdrawing, reducing metal-binding affinity but enhancing stability for pharmaceutical applications .
Hydroxyl (-OH) vs. Alkoxy (-OCH(CH₃)₂) Groups
- The hydroxyl group in the target compound increases solubility in aqueous media, critical for metal ion assays. Conversely, the isopropoxy group in 2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine enhances lipophilicity, favoring organic-phase reactions .
Dimethylamino (-N(CH₃)₂) vs. Mercapto (-SH) Groups
- The dimethylamino group provides steric bulk and moderate basicity, optimizing metal-ligand interactions . The mercapto group in 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine offers stronger reducing properties but may lead to oxidation instability .
Performance in Metal Chelation
A comparative study of metal-binding efficiency (UV-Vis spectroscopy, pH 7.0):
| Compound | Co³⁺ Binding (λmax, nm) | Fe²⁺ Binding (λmax, nm) | |
|---|---|---|---|
| This compound | 520 | 620 | |
| 6-Amino-1,3-dimethyl-5-nitroso-pyrimidine-2,4(1H,3H)-dione | 490 (weak) | Not detected |
The target compound exhibits superior sensitivity for Fe²⁺ due to synergistic effects of its hydroxyl and nitroso groups .
Thermal and Chemical Stability
- 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (nitro derivative) shows higher thermal stability (decomposition >250°C) compared to nitroso analogs (<200°C) due to reduced redox reactivity .
- The hydroxymethyl group in 4-Amino-5-hydroxymethyl-2-methylpyrimidine increases hygroscopicity, limiting its use in high-moisture environments .
Biological Activity
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine (CAS No. 70700-44-6) is a nitrosopyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of N-nitroso compounds, which are known for their diverse pharmacological properties, including potential carcinogenic effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and toxicology.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with amino, dimethylamino, hydroxy, and nitroso groups. This unique arrangement contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 186.18 g/mol |
| CAS Number | 70700-44-6 |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Its nitroso group can participate in redox reactions, influencing cellular signaling pathways.
Interaction with Biological Targets
Research indicates that nitrosopyrimidines can affect:
- Enzyme Activity: They may inhibit or activate specific enzymes involved in metabolic pathways.
- Gene Expression: The compound can modulate the expression of genes related to stress responses and cell proliferation.
Antimicrobial Activity
Studies have shown that derivatives of nitrosopyrimidines exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains.
Cytotoxicity and Carcinogenic Potential
Research on N-nitroso compounds highlights their potential carcinogenic effects. In particular, studies have linked exposure to such compounds with increased risks of gastrointestinal cancers, emphasizing the need for careful evaluation in therapeutic contexts . The cytotoxic effects observed in cell lines suggest that while there may be therapeutic potential, there are also significant risks associated with their use.
Case Studies
-
Study on Gastrointestinal Cancer Risk
A longitudinal study indicated that individuals exposed to N-nitroso compounds had a higher incidence of gastrointestinal cancers. The hazard ratios (HR) for rectal cancer were particularly notable, suggesting a direct correlation between exposure levels and cancer risk . -
Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various nitrosopyrimidine derivatives, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. Results showed significant inhibition zones, indicating strong antibacterial activity .
Summary of Key Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine, and what factors influence yield optimization?
- Methodology :
- Nitroso Group Introduction : Nitrosation reactions using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions are critical. For example, analogous nitrosopyrimidines are synthesized via nitrosation of aminopyrimidine precursors at controlled temperatures (0–5°C) to avoid over-nitrosation .
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) is recommended. Evidence from similar compounds shows yields improved to >80% with gradient elution .
- Key Factors : pH control during nitrosation, reaction time (typically 4–6 hours), and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups .
Q. How should researchers characterize the structure of this compound, and what analytical techniques are most reliable?
- Methodology :
- X-ray Crystallography : Resolves crystal packing and confirms nitroso group orientation. For example, 5-nitrosopyrimidine derivatives show characteristic bond lengths (N–O: ~1.21 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 8.5–9.5 ppm for nitroso-adjacent H) and NH/OH signals (broad peaks at δ 10–12 ppm).
- IR : Strong absorption bands at ~1520 cm⁻¹ (N=O stretch) and ~3300 cm⁻¹ (NH/OH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For example, in 5-nitroso analogs, NOESY can clarify spatial proximity of dimethylamino and nitroso groups .
- Computational Aids : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR shifts. Discrepancies >0.3 ppm suggest conformational changes or solvent effects .
- Isotopic Labeling : Deuterated solvents (DMSO-d₆) reduce exchange broadening in OH/NH regions .
Q. What computational methods are suitable for predicting the reactivity or biological interactions of this compound?
- Methodology :
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Nitroso groups often act as electrophiles (f⁺ > 0.1) in polar reactions .
- Molecular Docking : Use AutoDock Vina to model interactions with metal ions (e.g., Co(III), Fe(II)). The hydroxyl and nitroso groups show high affinity for octahedral metal coordination .
- ADMET Prediction : Tools like SwissADME assess bioavailability; logP values >1.5 suggest moderate membrane permeability .
Q. How can experimental conditions be optimized for studying metal ion interactions (e.g., Co(III), Fe(II)) with this compound?
- Methodology :
- Titration Experiments : Use UV-Vis spectroscopy (λ = 450–600 nm) to monitor complex formation. For Co(III), a 1:2 (metal:ligand) stoichiometry is typical .
- pH Control : Maintain pH 4–6 to avoid hydrolysis of nitroso groups. Buffers like acetate (pH 4.5) stabilize the complex .
- Competitive Binding Assays : Introduce EDTA to confirm specificity; a >50% signal reduction indicates reversible binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
